molecular formula C17H24N2O3S B6495257 N'-(2-cyclohexyl-2-hydroxyethyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide CAS No. 1351607-54-9

N'-(2-cyclohexyl-2-hydroxyethyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide

Cat. No. B6495257
CAS RN: 1351607-54-9
M. Wt: 336.5 g/mol
InChI Key: HHVBIDUBUDQYMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Cyclohexyl-2-hydroxyethyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide (CHHEMSE) is a small molecule with a unique structure and a wide range of potential applications in the fields of scientific research, medicine, and biochemistry. CHHEMSE has been studied extensively in the past decade, and its potential uses have been explored in various fields.

Mechanism of Action

The mechanism of action of N'-(2-cyclohexyl-2-hydroxyethyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide is not fully understood, but it is thought to interact with enzymes and proteins in a variety of ways. It is believed to interact with enzymes by binding to the active site of the enzyme, thus inhibiting its activity. It is also believed to interact with proteins by binding to specific sites on the protein, thus altering its structure and function.
Biochemical and Physiological Effects
N'-(2-cyclohexyl-2-hydroxyethyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide has been studied for its potential effects on biochemical and physiological processes. In laboratory studies, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to have anti-inflammatory effects in animal models. In addition, it has been shown to have antiviral activity in laboratory studies.

Advantages and Limitations for Lab Experiments

The use of N'-(2-cyclohexyl-2-hydroxyethyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide in laboratory experiments has several advantages. It is a small molecule, which makes it easy to work with and manipulate. It is also relatively inexpensive and readily available. However, there are some limitations to its use in laboratory experiments. In particular, its mechanism of action is not fully understood, and its effects on biochemical and physiological processes are still being investigated.

Future Directions

The potential applications of N'-(2-cyclohexyl-2-hydroxyethyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide are vast, and there are many possible future directions of research. One possible direction is to further investigate its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research could be done to explore its potential applications in medicine, such as its use as an anti-inflammatory agent or an antiviral. Finally, further research could be done to explore its potential use in scientific research, such as its use as a fluorescent probe for the detection of metal ions or for the study of protein-ligand interactions.

Synthesis Methods

N'-(2-cyclohexyl-2-hydroxyethyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide can be synthesized in a two-step procedure, starting with the condensation of 2-cyclohexyl-2-hydroxyethyl amine and 2-methylsulfanylphenyl formaldehyde. The condensation reaction produces a Schiff base, which is then reduced to N'-(2-cyclohexyl-2-hydroxyethyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide using sodium borohydride as a reducing agent. This method is simple, cost-effective, and yields a high purity product.

Scientific Research Applications

N'-(2-cyclohexyl-2-hydroxyethyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide has been investigated for its potential applications in scientific research, medicine, and biochemistry. In scientific research, N'-(2-cyclohexyl-2-hydroxyethyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide has been used as a fluorescent probe for the detection of metal ions, as well as for the study of protein-ligand interactions. In medicine, it has been studied for its potential use as an anti-inflammatory agent and as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). In biochemistry, N'-(2-cyclohexyl-2-hydroxyethyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide has been used in the study of the structure and function of enzymes, as well as in the study of the structure and function of proteins.

properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-23-15-10-6-5-9-13(15)19-17(22)16(21)18-11-14(20)12-7-3-2-4-8-12/h5-6,9-10,12,14,20H,2-4,7-8,11H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVBIDUBUDQYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCC(C2CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(2-(methylthio)phenyl)oxalamide

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